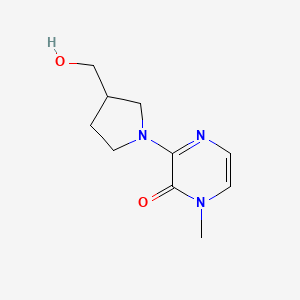
(3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone
Übersicht
Beschreibung
(3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone: is a chemical compound with the molecular formula C14H20N2O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-propylbenzaldehyde with 3-aminopyrrolidine under specific conditions. The reaction typically involves the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of advanced chemical reactors and purification techniques to achieve large-scale production.
Analyse Chemischer Reaktionen
(3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, acidic conditions
Reduction: Lithium aluminum hydride, anhydrous ether
Substitution: Various nucleophiles, polar aprotic solvents
Major Products Formed:
Oxidation: Oxo derivatives
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives
Wissenschaftliche Forschungsanwendungen
(3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. It interacts with biological targets such as enzymes and receptors, leading to various biological responses. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(3-Aminopyrrolidin-1-yl)(4-propylphenyl)methanone: can be compared with other similar compounds, such as 4-aminopyrrolidin-1-yl(3-propylphenyl)methanone and 3-aminopyrrolidin-1-yl(2-propylphenyl)methanone . These compounds share structural similarities but differ in the position of the propyl group on the phenyl ring, which can influence their chemical properties and biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-3-11-4-6-12(7-5-11)14(17)16-9-8-13(15)10-16/h4-7,13H,2-3,8-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUJGVNYNQEYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1488888.png)


![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1488895.png)
![1-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1488898.png)
amine](/img/structure/B1488899.png)








